

# Periodic Acid: A Technical Guide to its Application as a Selective Oxidizing Agent

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## Compound of Interest

Compound Name: *Periodic acid*

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## Introduction

**Periodic acid** ( $H_5IO_6$  or  $HIO_4$ ) is a versatile and highly selective oxidizing agent that has found extensive application in organic synthesis, biochemistry, and diagnostics. As the highest oxoacid of iodine, with iodine in the +7 oxidation state, its utility stems from its ability to effect specific chemical transformations, most notably the oxidative cleavage of vicinal diols, a reaction known as the Malaprade reaction.<sup>[1][2]</sup> Its selectivity makes it an invaluable tool in the structural elucidation of carbohydrates, the modification of glycoproteins, and the synthesis of valuable intermediates in drug development.<sup>[3][4]</sup> This technical guide provides an in-depth overview of the core applications of **periodic acid** as a selective oxidizing agent, complete with quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows.

## Core Applications

The remarkable selectivity of **periodic acid** is primarily centered on its ability to cleave carbon-carbon bonds bearing specific oxygen-containing functional groups on adjacent carbons. The principal substrates for **periodic acid** oxidation include:

- Vicinal diols (1,2-diols): This is the most common application, resulting in the cleavage of the C-C bond to yield two carbonyl compounds (aldehydes or ketones).<sup>[2][5]</sup>

- $\alpha$ -Hydroxy ketones and  $\alpha$ -hydroxy aldehydes: These are also readily cleaved to a carboxylic acid and a carbonyl compound.
- 1,2-Diketones: Cleavage of these compounds yields two carboxylic acids.
- $\alpha$ -Amino alcohols: These are cleaved to an aldehyde or ketone and ammonia.[\[1\]](#)
- Sulfides: **Periodic acid** can selectively oxidize sulfides to sulfoxides without significant over-oxidation to sulfones, a crucial transformation in the synthesis of many pharmaceutical compounds.[\[6\]](#)[\[7\]](#)

## Oxidative Cleavage of Vicinal Diols (Malaprade Reaction)

The Malaprade reaction, first reported by Léon Malaprade in 1928, involves the oxidation of vicinal diols by **periodic acid** or its salts to produce aldehydes or ketones.[\[1\]](#) This reaction is a cornerstone of carbohydrate chemistry and is widely used for structural analysis and synthetic modifications.[\[4\]](#)

### Mechanism

The reaction proceeds through the formation of a cyclic periodate ester intermediate. This intermediate then undergoes a concerted rearrangement that leads to the cleavage of the carbon-carbon bond and the formation of two carbonyl groups.[\[8\]](#)[\[9\]](#)

### Data Presentation: Malaprade Reaction of Various Diols

Substrate	Reaction Conditions	Product(s)	Yield (%)	Reference(s)
Ethylene glycol	HIO <sub>4</sub> , aqueous solution	Formaldehyde	Quantitative	[9]
cis-1,2-Cyclohexanediol	NaIO <sub>4</sub> , THF/H <sub>2</sub> O (3:1), rt, 30 min	Adipaldehyde	95	[10]
trans-1,2-Cyclohexanediol	NaIO <sub>4</sub> , THF/H <sub>2</sub> O (3:1), rt, 4 h	Adipaldehyde	90	[10]
1,2-Propanediol	HIO <sub>4</sub> , aqueous solution	Formaldehyde, Acetaldehyde	Quantitative	[9]
D-Mannitol	NaIO <sub>4</sub> , aqueous solution	Formaldehyde (2 eq.), Formic acid (4 eq.)	High	[10]

## Experimental Protocol: Malaprade Cleavage of 1,2-Cyclohexanediol

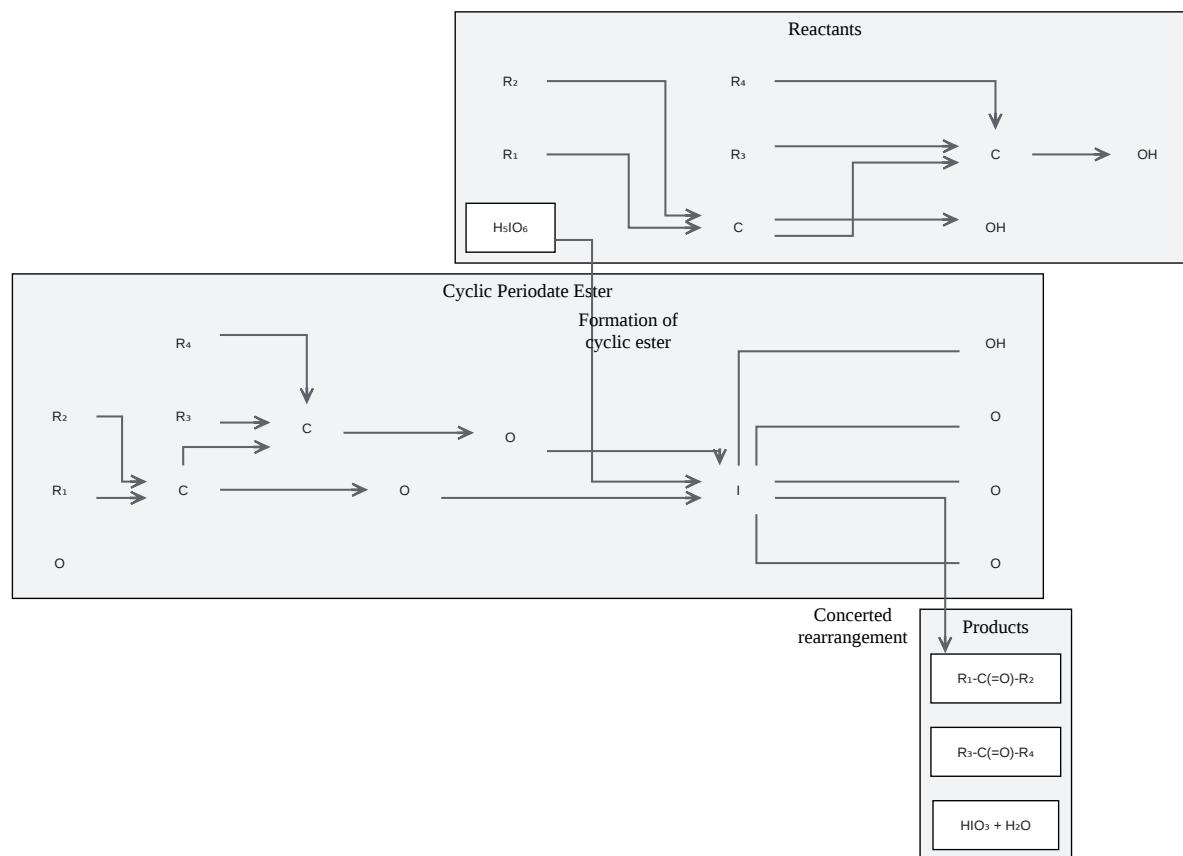
### Materials:

- cis-1,2-Cyclohexanediol (1.16 g, 10 mmol)
- Sodium periodate (NaIO<sub>4</sub>) (2.35 g, 11 mmol)
- Tetrahydrofuran (THF) (30 mL)
- Water (10 mL)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Silica gel for column chromatography

### Procedure:

- Dissolve cis-1,2-cyclohexanediol in a mixture of THF (30 mL) and water (10 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer.
- Cool the solution to 0 °C in an ice bath.
- Slowly add sodium periodate to the stirred solution over 10 minutes.
- Allow the reaction mixture to warm to room temperature and stir for 30 minutes. The reaction progress can be monitored by TLC (thin-layer chromatography).
- Once the reaction is complete, add 20 mL of water and extract the mixture with dichloromethane (3 x 20 mL).
- Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution (20 mL) to quench any remaining periodate, followed by brine (20 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- The crude adipaldehyde can be purified by column chromatography on silica gel if necessary.

## Visualization: Malaprade Reaction Mechanism



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Caption: Mechanism of the Malaprade reaction.

# Selective Oxidation of Sulfides to Sulfoxides

**Periodic acid** is an effective reagent for the selective oxidation of sulfides to sulfoxides.<sup>[6]</sup> This transformation is of significant importance in the pharmaceutical industry, as the sulfoxide functional group is present in many active pharmaceutical ingredients (APIs). A key advantage of using **periodic acid** is its ability to minimize over-oxidation to the corresponding sulfone, which can be a challenge with other oxidizing agents.<sup>[7]</sup>

## Mechanism

The oxidation of sulfides by periodate is believed to proceed via a direct oxygen transfer from the hypervalent iodine atom to the sulfur atom.<sup>[11]</sup> In the presence of a catalyst like  $\text{FeCl}_3$ , the formation of a highly reactive iron-oxo species is proposed, which then efficiently oxidizes the sulfide.<sup>[6]</sup>

## Data Presentation: Oxidation of Sulfides to Sulfoxides

Sulfide Substrate	Catalyst	Solvent	Time	Yield of Sulfoxide (%)	Reference(s)
Thioanisole	None	Methanol	24 h	90	[7]
Thioanisole	$\text{FeCl}_3$	Acetonitrile	< 2 min	99	[6]
Diphenyl sulfide	$\text{FeCl}_3$	Acetonitrile	< 2 min	98	[6]
Dibenzyl sulfide	$\text{FeCl}_3$	Acetonitrile	< 2 min	99	[6]
Methyl phenyl sulfide	None	Acetic Acid	-	High	[12]

## Experimental Protocol: $\text{FeCl}_3$ -Catalyzed Oxidation of Thioanisole

### Materials:

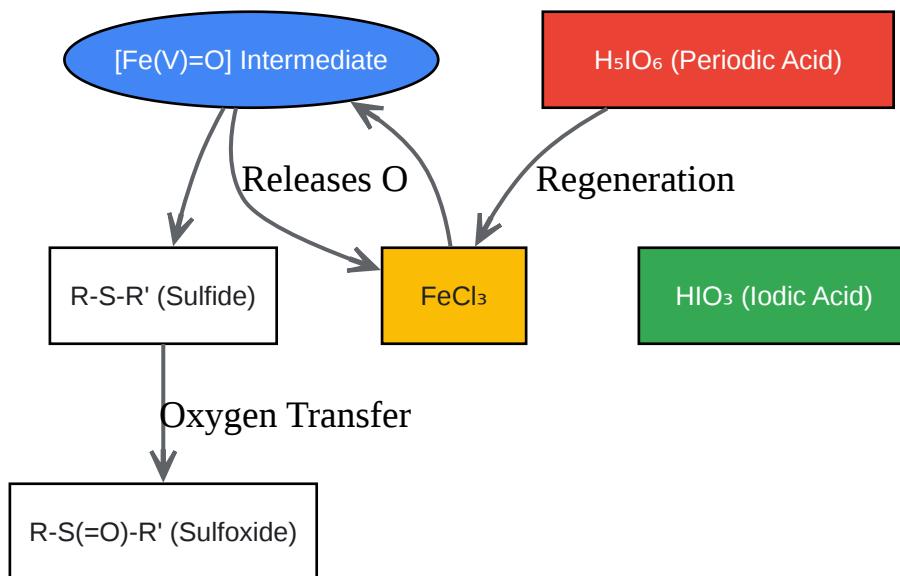
- Thioanisole (1.24 g, 10 mmol)

- **Periodic acid** ( $H_5IO_6$ ) (2.51 g, 11 mmol)
- Iron(III) chloride ( $FeCl_3$ ) (0.081 g, 0.5 mmol)
- Acetonitrile ( $MeCN$ ) (50 mL)
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium thiosulfate solution
- Dichloromethane ( $CH_2Cl_2$ )
- Anhydrous sodium sulfate ( $Na_2SO_4$ )

Procedure:

- To a solution of thioanisole in acetonitrile (50 mL) in a 100 mL round-bottom flask, add iron(III) chloride.
- Stir the mixture at room temperature until the  $FeCl_3$  dissolves.
- Add **periodic acid** in one portion. The reaction is typically very fast and can be monitored by TLC.
- After the reaction is complete (usually within 2 minutes), quench the reaction by adding saturated aqueous sodium bicarbonate solution until the pH is neutral.
- Add saturated aqueous sodium thiosulfate solution to reduce any excess periodate.
- Extract the mixture with dichloromethane (3 x 30 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the solvent under reduced pressure to obtain the crude methyl phenyl sulfoxide.
- The product can be further purified by column chromatography or recrystallization if necessary.

## Visualization: Catalytic Cycle of Sulfide Oxidation



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Caption: Catalytic cycle for sulfide oxidation.

## Application in Histology: Periodic Acid-Schiff (PAS) Staining

Periodic acid plays a crucial role in the **Periodic Acid-Schiff (PAS)** staining technique, a fundamental method in histopathology for the detection of carbohydrates and carbohydrate-rich macromolecules.[13][14]

The principle of PAS staining involves the selective oxidation of vicinal diols present in carbohydrates (such as glycogen, glycoproteins, and mucins) by **periodic acid** to form dialdehydes. These newly formed aldehydes then react with Schiff reagent to produce a characteristic magenta color, allowing for the visualization of these structures within tissue sections.[15]

## Experimental Protocol: Periodic Acid-Schiff (PAS) Staining for Tissue Sections

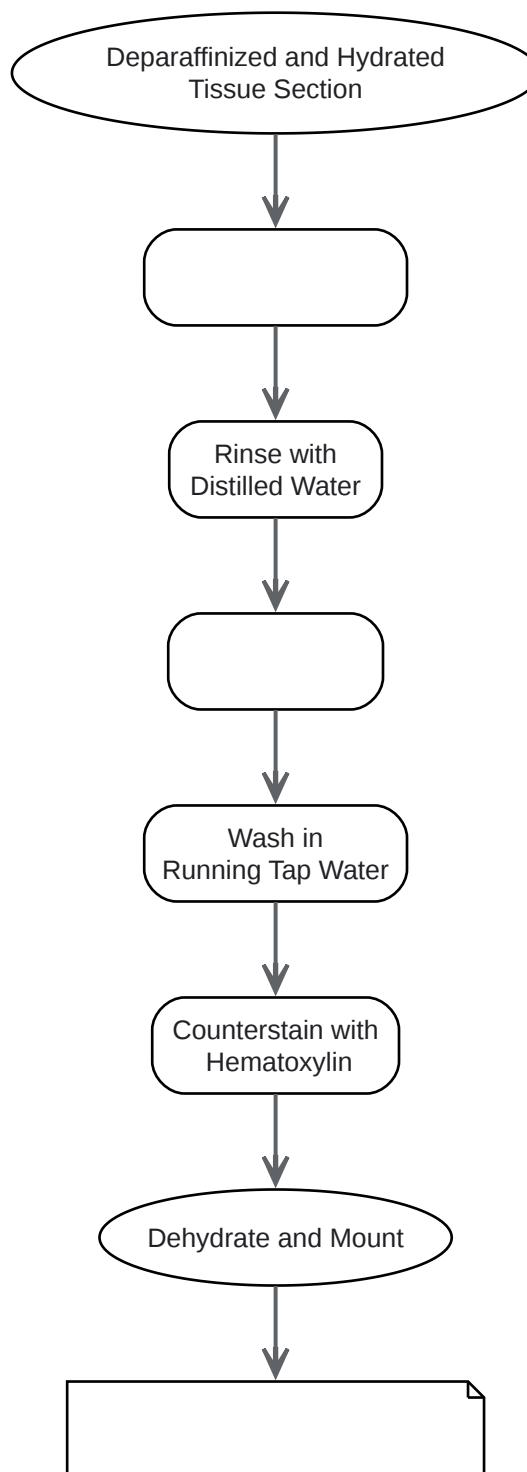
Solutions:

- 0.5% **Periodic Acid** Solution: Dissolve 0.5 g of **periodic acid** in 100 mL of distilled water.
- Schiff Reagent: Commercially available or prepared by dissolving basic fuchsin, sodium metabisulfite, and hydrochloric acid in water.
- Mayer's Hematoxylin: For counterstaining.

Procedure:

- Deparaffinization and Hydration: Deparaffinize tissue sections in xylene and hydrate through a graded series of ethanol to distilled water.
- Oxidation: Immerse slides in 0.5% **periodic acid** solution for 5-10 minutes at room temperature.[\[13\]](#)
- Rinsing: Rinse slides thoroughly in several changes of distilled water.
- Schiff Reagent Treatment: Immerse slides in Schiff reagent for 15-30 minutes in the dark.[\[15\]](#)
- Washing: Wash slides in running tap water for 5-10 minutes to develop the magenta color.
- Counterstaining: Counterstain with Mayer's hematoxylin for 1-2 minutes to stain the cell nuclei blue.[\[15\]](#)
- Bluing: "Blue" the hematoxylin in running tap water or a bluing agent.
- Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol to xylene and mount with a permanent mounting medium.

## Visualization: PAS Staining Workflow

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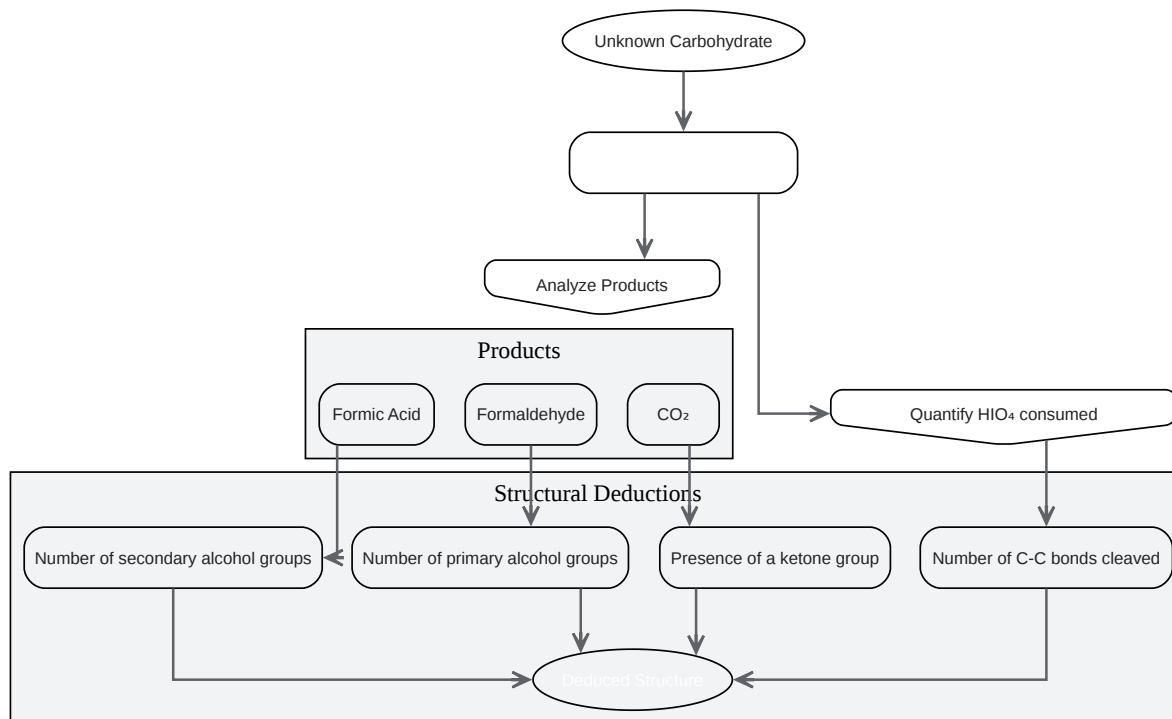
Caption: Workflow for PAS staining.

## Carbohydrate Structure Elucidation

**Periodic acid** oxidation is a powerful analytical tool for determining the structure of carbohydrates.<sup>[4]</sup> By quantifying the consumption of **periodic acid** and identifying the reaction products (formaldehyde, formic acid, and other aldehydes), the structure of an unknown carbohydrate can be deduced.

- Terminal primary alcohols (-CH<sub>2</sub>OH) are oxidized to formaldehyde.
- Terminal secondary alcohols (-CHOH-) are oxidized to formic acid.
- Internal secondary alcohols are also oxidized to formic acid.
- Aldehyde groups (-CHO) are oxidized to formic acid.
- Ketone groups (-C=O) adjacent to a hydroxyl group are oxidized to carbon dioxide.
- The number of moles of **periodic acid** consumed corresponds to the number of C-C bonds cleaved.<sup>[4]</sup>

## Visualization: Logic of Carbohydrate Structure Elucidation

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Caption: Logic for carbohydrate structure elucidation.

## Conclusion

**Periodic acid** is a powerful and selective oxidizing agent with broad utility in chemical and biological sciences. Its ability to cleave vicinal diols with high specificity makes it an indispensable reagent for carbohydrate chemistry and the modification of biomolecules. Furthermore, its controlled oxidation of sulfides to sulfoxides provides a valuable synthetic route for the preparation of pharmaceutical compounds. The applications detailed in this guide, from organic synthesis to histochemical staining, underscore the continued importance of

**periodic acid** in modern research and development. Proper understanding and application of the principles and protocols outlined herein will enable researchers to effectively harness the unique reactivity of this versatile reagent.

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